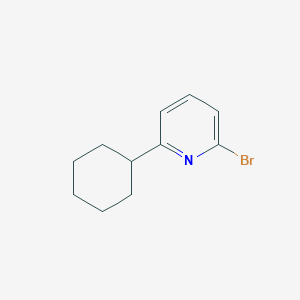![molecular formula C9H11ClN2O4S B14183800 (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide CAS No. 871824-60-1](/img/structure/B14183800.png)
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzo-dioxin ring and a sulfamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-chloro-2,3-dihydro-benzo[1,4]dioxin with a suitable sulfamide derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
化学反应分析
Types of Reactions
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.
Substitution: The chloro group in the benzo-dioxin ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo-dioxin ring, leading to a diverse array of derivatives.
科学研究应用
(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.
作用机制
The mechanism of action of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The chloro-substituted benzo-dioxin ring and sulfamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways, depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide include other chloro-substituted benzo-dioxin derivatives and sulfamide-containing molecules. Examples include:
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry, where its unique structure can be leveraged for specific chemical transformations and biological interactions.
属性
CAS 编号 |
871824-60-1 |
|---|---|
分子式 |
C9H11ClN2O4S |
分子量 |
278.71 g/mol |
IUPAC 名称 |
(3S)-6-chloro-3-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)16-7(5-15-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 |
InChI 键 |
IJGYUXMDVGXAOM-ZETCQYMHSA-N |
手性 SMILES |
C1[C@@H](OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N |
规范 SMILES |
C1C(OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


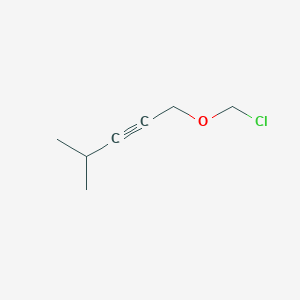
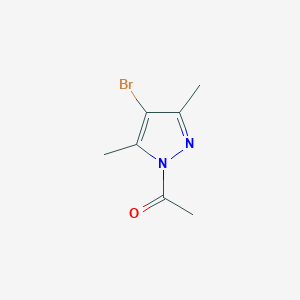
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
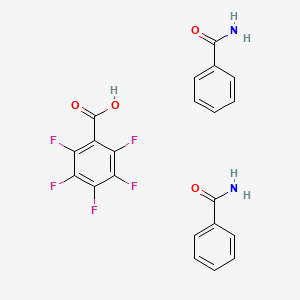
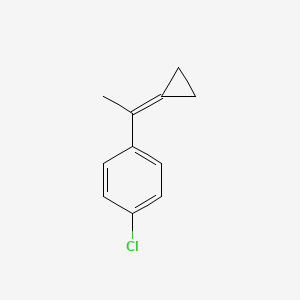
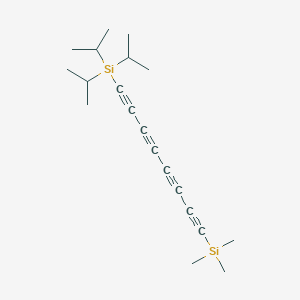
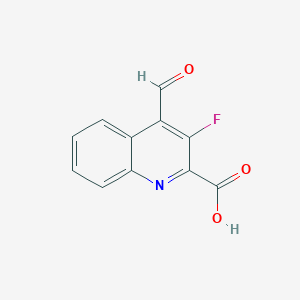
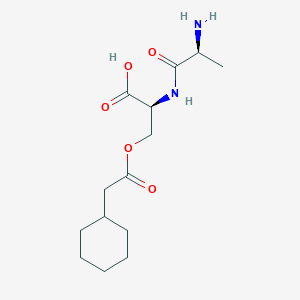
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)

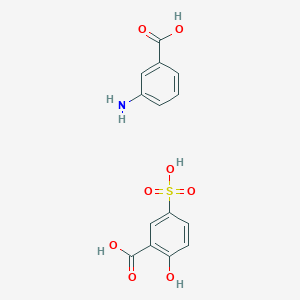
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
